N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-9-7-10(2)20(19-9)6-5-16-13(21)14(22)18-12-4-3-11(15)8-17-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXETWFISMLOWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multiple steps. One common route starts with the chlorination of 5-chloropyridine, followed by the formation of the oxalamide linkage through a reaction with oxalyl chloride. The pyrazole moiety is introduced via a nucleophilic substitution reaction using 3,5-dimethyl-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide: shares similarities with other compounds containing pyridine and pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-(5-chloropyridin-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure
The compound features a pyridine ring substituted with a chlorine atom and an ethylenediamine moiety linked to a pyrazole group. This structural configuration is crucial for its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various organic reactions involving chloropyridine derivatives and pyrazole intermediates. The detailed synthetic pathway is essential for understanding its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |
The compound 5f was found to induce significant apoptosis in the C6 glioma cell line, with flow cytometry revealing that 79.02% of cancer cells underwent cell death primarily through apoptosis . This suggests that this compound may exhibit similar mechanisms of action.
Antimicrobial Activity
The pyrazole moiety is also known for its antibacterial properties. Research indicates that certain pyrazole derivatives can act as effective antibiotic adjuvants against multi-drug resistant bacteria such as Acinetobacter baumannii. These compounds showed direct antibacterial activity and enhanced the efficacy of existing antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Acinetobacter baumannii | 4 - 8 | Direct antibacterial |
| Escherichia coli | 8 - 16 | Synergistic with colistin |
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Cytotoxicity in Glioma Cells : A study demonstrated that a related pyrazole compound significantly inhibited cell proliferation in glioma cells, suggesting potential use in glioma treatment .
- Antibacterial Synergy : Another investigation into pyrazole derivatives revealed their ability to enhance the effectiveness of antibiotics against resistant strains, indicating a promising role in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
